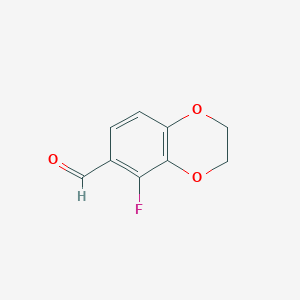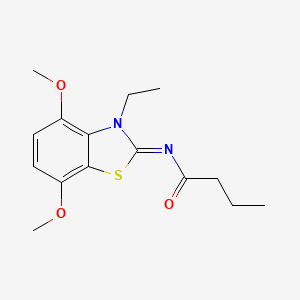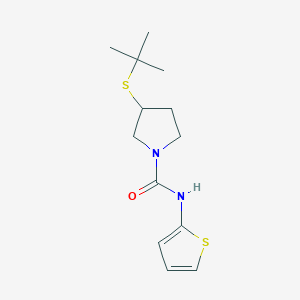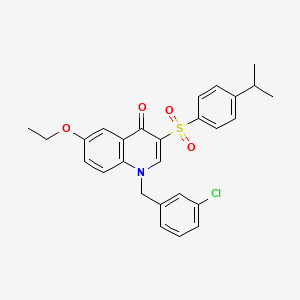
N-cyclohexyl-4-(2-phenoxypyrimidin-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-4-(2-phenoxypyrimidin-5-yl)benzamide (CPB) is a small molecule inhibitor that has shown promising results in scientific research applications. CPB is a potent inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell growth, proliferation, and differentiation.
Mécanisme D'action
N-cyclohexyl-4-(2-phenoxypyrimidin-5-yl)benzamide is a potent inhibitor of CK2, which is involved in various cellular processes such as cell growth, proliferation, and differentiation. CK2 is a serine/threonine protein kinase that phosphorylates various proteins involved in cell signaling pathways. N-cyclohexyl-4-(2-phenoxypyrimidin-5-yl)benzamide binds to the ATP-binding site of CK2 and inhibits its activity, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
N-cyclohexyl-4-(2-phenoxypyrimidin-5-yl)benzamide has been shown to have various biochemical and physiological effects. In cancer cells, N-cyclohexyl-4-(2-phenoxypyrimidin-5-yl)benzamide inhibits cell growth and induces apoptosis. Inflammation is characterized by the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. N-cyclohexyl-4-(2-phenoxypyrimidin-5-yl)benzamide inhibits the production of these cytokines, leading to anti-inflammatory effects. In neurodegenerative disorders such as Alzheimer's disease, N-cyclohexyl-4-(2-phenoxypyrimidin-5-yl)benzamide inhibits the aggregation of amyloid-beta, which is a hallmark of the disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclohexyl-4-(2-phenoxypyrimidin-5-yl)benzamide has several advantages for lab experiments. It is a potent and selective inhibitor of CK2, which makes it a valuable tool for studying the role of CK2 in various cellular processes. N-cyclohexyl-4-(2-phenoxypyrimidin-5-yl)benzamide has also shown promising results as a therapeutic agent in various diseases. However, N-cyclohexyl-4-(2-phenoxypyrimidin-5-yl)benzamide has some limitations for lab experiments. It has low solubility in water, which makes it difficult to use in aqueous solutions. N-cyclohexyl-4-(2-phenoxypyrimidin-5-yl)benzamide also has low bioavailability, which makes it difficult to use in animal studies.
Orientations Futures
There are several future directions for the study of N-cyclohexyl-4-(2-phenoxypyrimidin-5-yl)benzamide. One direction is to improve the solubility and bioavailability of N-cyclohexyl-4-(2-phenoxypyrimidin-5-yl)benzamide, which would make it more suitable for animal studies. Another direction is to study the potential of N-cyclohexyl-4-(2-phenoxypyrimidin-5-yl)benzamide as a therapeutic agent in other diseases such as autoimmune disorders and cardiovascular diseases. In addition, further studies are needed to understand the mechanism of action of N-cyclohexyl-4-(2-phenoxypyrimidin-5-yl)benzamide and its downstream signaling pathways.
Méthodes De Synthèse
The synthesis of N-cyclohexyl-4-(2-phenoxypyrimidin-5-yl)benzamide is a multi-step process that involves the reaction of various reagents. The first step involves the reaction of 2-aminopyrimidine with phenol in the presence of a base to yield 2-phenoxypyrimidine-5-amine. The second step involves the reaction of 2-phenoxypyrimidine-5-amine with 4-chlorobenzoyl chloride in the presence of a base to yield N-(2-phenoxypyrimidin-5-yl)-4-chlorobenzamide. The final step involves the reaction of N-(2-phenoxypyrimidin-5-yl)-4-chlorobenzamide with cyclohexylamine in the presence of a base to yield N-cyclohexyl-4-(2-phenoxypyrimidin-5-yl)benzamide (N-cyclohexyl-4-(2-phenoxypyrimidin-5-yl)benzamide).
Applications De Recherche Scientifique
N-cyclohexyl-4-(2-phenoxypyrimidin-5-yl)benzamide has been extensively studied for its potential as a therapeutic agent in various diseases such as cancer, inflammation, and neurodegenerative disorders. CK2 is overexpressed in various cancer cells, and N-cyclohexyl-4-(2-phenoxypyrimidin-5-yl)benzamide has shown promising results as an anticancer agent by inhibiting CK2 activity. N-cyclohexyl-4-(2-phenoxypyrimidin-5-yl)benzamide has also shown anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, N-cyclohexyl-4-(2-phenoxypyrimidin-5-yl)benzamide has shown neuroprotective effects by inhibiting the aggregation of amyloid-beta, which is a hallmark of Alzheimer's disease.
Propriétés
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N6O5/c1-14-5-6-20-19(7-14)23-24(25(33)30(13-26-23)12-22-27-15(2)29-36-22)31(20)11-21(32)28-16-8-17(34-3)10-18(9-16)35-4/h5-10,13H,11-12H2,1-4H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAELBWFXFUEGOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=NC(=NO4)C)CC(=O)NC5=CC(=CC(=C5)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(5-Chloro-2-methoxyanilino)-2-[2-(2-hydroxyethoxy)ethylamino]-4-oxobutanoic acid](/img/structure/B2834317.png)

![Ethyl 6-[(4-chlorobenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2834319.png)

![N-(4-acetamidophenyl)-2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2834322.png)

![Tert-butyl 4-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B2834324.png)


![8-(Mesitylsulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2834332.png)
![tert-butyl N-{[1-(2-aminoethyl)cyclopropyl]methyl}carbamate](/img/structure/B2834334.png)

![N-benzyl-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2834338.png)